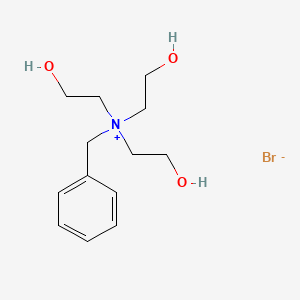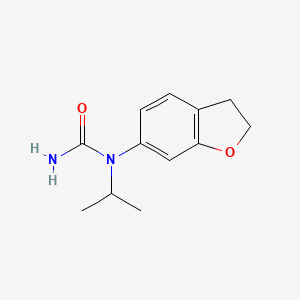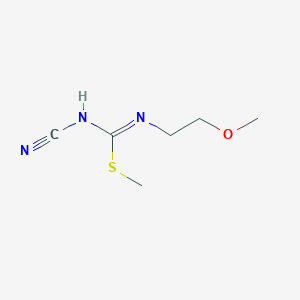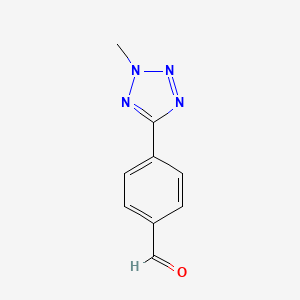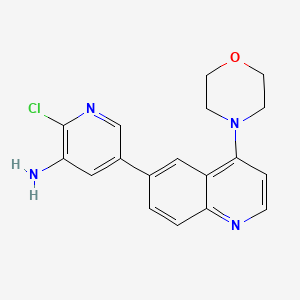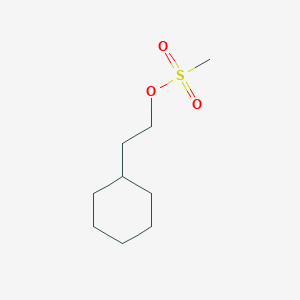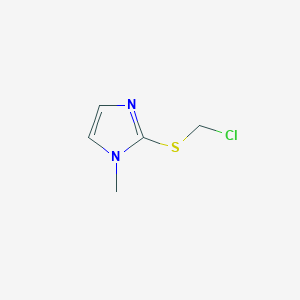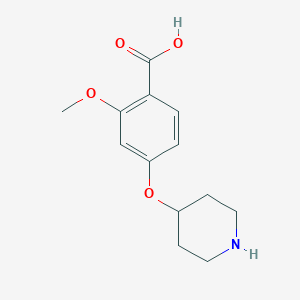
2-methoxy-4-piperidin-4-yloxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4-piperidin-4-yloxybenzoic acid is an organic compound with the molecular formula C13H17NO4 It is a derivative of benzoic acid, featuring a methoxy group and a piperidyloxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-piperidin-4-yloxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzoic acid and 4-piperidinol.
Esterification: The carboxylic acid group of 2-methoxybenzoic acid is first converted to an ester using an appropriate alcohol and acid catalyst.
Substitution Reaction: The ester is then reacted with 4-piperidinol under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Esterification: Utilizing large reactors to carry out the esterification process efficiently.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-4-piperidin-4-yloxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The piperidyloxy group can be reduced to form a secondary amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of 2-carboxy-4-(4-piperidyloxy)benzoic acid.
Reduction: Formation of 2-methoxy-4-(4-piperidyl)benzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-methoxy-4-piperidin-4-yloxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-methoxy-4-piperidin-4-yloxybenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems, leading to various physiological effects.
Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxybenzoic acid: Lacks the piperidyloxy group, making it less versatile in terms of chemical reactivity.
4-Methoxybenzoic acid: Similar structure but with different substitution patterns, leading to different chemical and biological properties.
2-Methoxy-4-methylbenzoic acid: Contains a methyl group instead of a piperidyloxy group, resulting in different reactivity and applications.
Uniqueness
2-methoxy-4-piperidin-4-yloxybenzoic acid is unique due to the presence of both methoxy and piperidyloxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H17NO4 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
2-methoxy-4-piperidin-4-yloxybenzoic acid |
InChI |
InChI=1S/C13H17NO4/c1-17-12-8-10(2-3-11(12)13(15)16)18-9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3,(H,15,16) |
Clave InChI |
DEALIBRPXNUPBJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)OC2CCNCC2)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
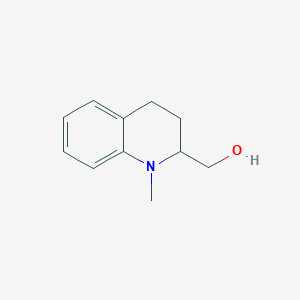
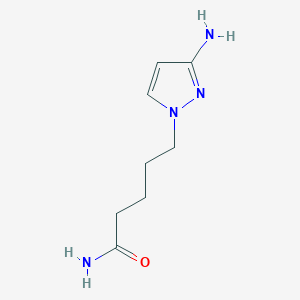
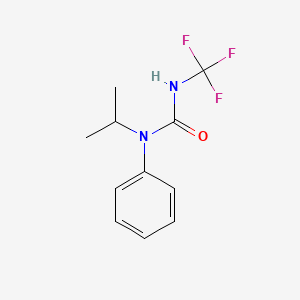
![7-pyridin-4-yl-5H-thieno[2,3-d]pyridazin-4-one](/img/structure/B8635364.png)
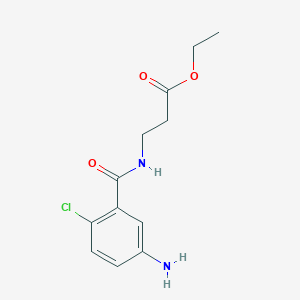
![1,1-Dimethyl-2-[(dimethylamino)sulfonylamino]ethylamine](/img/structure/B8635372.png)
